2-Ethyl-6-methoxy-4-propylphenol
Overview
Description
2-Ethyl-6-methoxy-4-propylphenol is a volatile phenolic flavor compound identified in Bordeaux wines, liquid smoke, karanda fruit, and oregano . It has the molecular formula C10H14O2 .
Synthesis Analysis
In a study, 2-methoxy-4-propylphenol was esterified with a protonating acetic acid (AcA), H2SO4 catalyst, and water. The best conditions for functionalization were determined to be 130 °C, a total contained MPP/AA molar ratio of 1:3, and a 1 mol% rate-increasing H2SO4 .Molecular Structure Analysis
The molecular structure of 2-Ethyl-6-methoxy-4-propylphenol is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The hydrodeoxygenation of 2-methoxy-4-propylphenol undergoes two steps: hydrolysis to propylcatechol catalyzed by the acid sites of supports, and the hydrogenolysis of propylcatechol to propylphenol realized by the synergistic effect between Au and the supports .Scientific Research Applications
Molecular Structure and Crystallography
The study of the crystal and molecular structures of related compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, reveals their potential in conjugated addition reactions. These reactions are significant in the field of organic chemistry and may exhibit various biological activities (Kaur et al., 2012).
Biotransformation and Catalysis
4-Ethylphenol methylenehydroxylase, an enzyme from Pseudomonas putida JD1, can act on a range of 4-alkylphenols, including compounds similar to 2-Ethyl-6-methoxy-4-propylphenol. This enzyme catalyzes the hydroxylation of these compounds, producing chiral alcohols, which is important for developing enantiomerically pure chemicals in pharmaceuticals (Hopper & Cottrell, 2003).
Synthesis and Antioxidant Activity
Research on the synthesis and antioxidant activity of related compounds, like 2-methoxy-4,6-di(prop-1-enyl) phenol from eugenol, shows the potential of such compounds as antioxidants. These compounds can inhibit oxidation in various biological systems, which is crucial in the development of new antioxidant agents (Hernawan, Purwono, & Wahyuningsih, 2012).
Liquid Crystalline Polymers
Research into the synthesis and liquid crystallinity of polymethacrylates with mesogenic ester groups, including compounds structurally similar to 2-Ethyl-6-methoxy-4-propylphenol, has implications in the field of polymer science. These polymers can be used in advanced materials and display technologies (Nakano, Hasegawa, & Okamoto, 1993).
Enantioselective Hydroxylation
Vanillyl alcohol oxidase can catalyze the enantioselective hydroxylation of compounds similar to 2-Ethyl-6-methoxy-4-propylphenol. This process is important for producing enantiomerically pure compounds, which have significant applications in pharmaceutical synthesis (Drijfhout et al., 1998).
Insect Attraction and Pest Control
Compounds like 2-methoxy-4-propylphenol show effectiveness as insect attractants, particularly for beetles. This finding has practical applications in pest control and the development of environmentally friendly insect traps (Mcgovern & Ladd, 1984).
Safety And Hazards
properties
IUPAC Name |
2-ethyl-6-methoxy-4-propylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-4-6-9-7-10(5-2)12(13)11(8-9)14-3/h7-8,13H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFRDLSRXCMTOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)OC)O)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-6-methoxy-4-propylphenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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